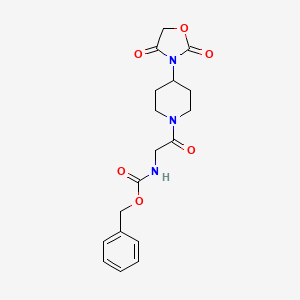

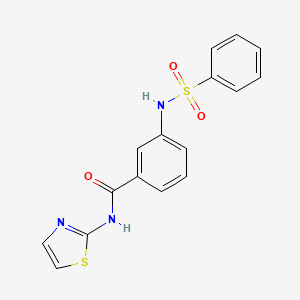

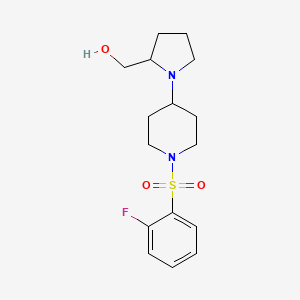

苄基(2-(4-(2,4-二氧代噁唑啉-3-基)哌啶-1-基)-2-氧代乙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate often involves multi-step chemical reactions, leveraging the properties of oxazolidinones and piperidine derivatives. For instance, the synthesis and evaluation of a series of 2-[(4-chlorophenoxy)methyl]benzimidazoles as selective neuropeptide Y Y1 receptor antagonists demonstrate the intricate processes involved in creating compounds with specific biological activities (Zarrinmayeh et al., 1998). Additionally, asymmetric syntheses of 2-substituted and 2,5-disubstituted pyrrolidines from related compounds highlight the complexity and efficiency of modern synthetic methods (Katritzky et al., 1999).

Molecular Structure Analysis

The molecular structure of Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate and related compounds is crucial for understanding their reactivity and properties. The crystal structure and stereogenic analysis are essential for determining the compound's potential interactions and activity. For instance, the efficient and practical asymmetric synthesis of related intermediates for the synthesis of nociceptin antagonists shows the importance of stereochemistry in the development of pharmacologically active compounds (Jona et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate are influenced by its molecular structure. The reactivity towards nucleophiles, electrophiles, and other chemical agents can be explored through various chemical reactions, such as hydroamination, hydroalkoxylation, and hydroarylation processes. The reaction of benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate with a catalytic mixture to form piperidine derivatives is an example of the compound's versatile reactivity (Zhang et al., 2006).

科学研究应用

催化活性

已经证明,涉及哌啶衍生物的化合物可以经历Au(I)催化的分子内氢胺化、氢烷氧化和氢芳基化过程。例如,N-烯基氨基甲酸酯和其他相关化合物的Au(I)催化环化反应可以高产率和选择性地形成哌啶衍生物、含氧杂环化合物和乙烯四氢喹啉 (Zhang et al., 2006)。这些反应展示了含哌啶化合物在合成有机化学中的潜力,特别是在构建复杂分子结构方面。

合成和生物活性

对某些含哌啶化合物的N-取代衍生物的合成和光谱分析显示出中等到显著的抗菌活性 (Khalid et al., 2016)。这表明,与苄基(2-(4-(2,4-二氧杂环戊二烯-3-基)哌啶-1-基)-2-氧基乙基)氨基甲酸酯结构相似的化合物可能具有抗微生物特性,暗示了在开发新的抗菌剂方面的潜在应用。

降压活性

某些基于哌啶的化合物的立体化学与其药理活性相关联,包括降压效应。4-哌啶基-1,3-二氢-2-氧-2H-苯并咪唑的立体异构体显示出不同的药理活性,突显了立体化学在治疗剂开发中的重要性 (Kasuya et al., 1983)。

属性

IUPAC Name |

benzyl N-[2-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidin-1-yl]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6/c22-15(10-19-17(24)26-11-13-4-2-1-3-5-13)20-8-6-14(7-9-20)21-16(23)12-27-18(21)25/h1-5,14H,6-12H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABGUPVKLZDPPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2484142.png)

![3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2484143.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2484145.png)

![6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2484147.png)

![2-methoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484148.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2484153.png)